7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(8-9-13-6-4-3-5-7-13)19-15(22)14-16(23)20-18-21(17(14)24)12(2)10-25-18/h3-7,10-11,23H,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZVASOHNDDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences and Substituent Effects
Key structural variations among thiazolo[3,2-a]pyrimidine derivatives are summarized in Table 1 .
Key Observations :
- Position 5 : The target compound lacks the aryl groups (e.g., methoxyphenyl, bromophenyl) seen in analogs, instead retaining a simple oxo group. This may reduce steric hindrance and alter electronic properties .
- Position 6 : The bulky N-(4-phenylbutan-2-yl) carboxamide substituent distinguishes the target compound from esters (e.g., ethyl carboxylate) and simpler amides (e.g., phenylamide). This group could enhance lipophilicity and membrane permeability compared to esters .
Crystallographic and Conformational Analysis
- Target Compound : Crystallographic data are unavailable, but analogs reveal that substituents govern molecular conformation and packing. For example:
- The 2-(2,4,6-trimethoxybenzylidene) derivative exhibits a flattened boat conformation in the thiazolopyrimidine ring, with a dihedral angle of 80.94° between the fused ring and the benzene group.
- Hydrogen-bonding patterns (e.g., C–H···O interactions in ) stabilize crystal lattices. The target’s hydroxy group may enhance such interactions compared to methyl or methoxy substituents.
- Software Tools : SHELX and ORTEP-III are widely used for structural refinement and visualization, underscoring the importance of computational tools in comparing derivatives.
Pharmacological and Physicochemical Properties
- Bioactivity: Thiazolo[3,2-a]pyrimidines are noted for antimicrobial and anti-inflammatory activity . The target’s hydroxy and carboxamide groups may improve target binding compared to ester-containing analogs.
- Solubility and Stability : The hydroxy group could increase aqueous solubility relative to methoxy or bromophenyl substituents, while the bulky carboxamide may reduce metabolic degradation .
Preparation Methods
Multicomponent Biginelli Reaction
The thiazolopyrimidine scaffold is constructed via a modified Biginelli reaction, adapting protocols from. A mixture of 4-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.1 equiv) in ethanol containing concentrated HCl (0.5 mL) is refluxed for 8–12 hours. This yields 7-methoxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester as a key intermediate, with the methoxy group serving as a hydroxyl-protecting group.
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 4-Hydroxybenzaldehyde | 10 mmol | Aldehyde component |
| Ethyl acetoacetate | 12 mmol | β-Keto ester |
| Thiourea | 11 mmol | Sulfur source |
| Ethanol | 30 mL | Solvent |
| HCl (conc.) | 0.5 mL | Catalyst |
Yield: 68–72% after recrystallization from ethyl acetate/hexane.
Cyclization to Thiazolo[3,2-a]pyrimidine
Cyclization is achieved using 1,2-dibromoethane (1.5 equiv) in DMF with K₂CO₃ (2.0 equiv) at 90°C for 3 hours. The reaction proceeds via nucleophilic displacement, forming the thiazole ring fused to the pyrimidine system.
- IR (KBr): 1730 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.22 (q, J = 7.2 Hz, 2H, OCH₂).
Installation of the 7-Hydroxy Group
Hydrolysis of Methoxy to Hydroxy
The 7-methoxy group is demethylated using ammonium acetate (3.0 equiv) in acetic acid under reflux for 6 hours. This method avoids harsh acidic conditions that could degrade the thiazolopyrimidine core.
Optimized Conditions:
- Ammonium acetate: 30 mmol
- Acetic acid: 20 mL
- Temperature: 110°C
- Time: 6 hours
Yield: 85–90% of 7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .
Carboxamide Formation at Position 6
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is saponified using NaOH (2.0 equiv) in aqueous ethanol (1:1 v/v) at 60°C for 4 hours, yielding the free carboxylic acid.
Reaction Monitoring:
- TLC (EtOAc/hexane 3:7): Rf 0.22 (ester) → Rf 0.12 (acid).
Amidation with 4-Phenylbutan-2-amine
The carboxylic acid is activated with DCC (1.2 equiv) and DMAP (0.1 equiv) in dry THF, followed by reaction with 4-phenylbutan-2-amine (1.5 equiv) at room temperature for 24 hours.
Purification:
- Column chromatography (SiO₂, EtOAc/hexane 1:4 → 1:2).
- Yield: 65–70% of pure carboxamide.
¹³C NMR (101 MHz, CDCl₃): δ 207.5 (C=O), 166.7 (CONH), 44.8 (NCH₂).
Analytical Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazolopyrimidine core and intramolecular hydrogen bonding between the 7-hydroxy and carbonyl oxygen (O···H distance: 1.89 Å).
Spectroscopic Consistency
- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₂₀N₃O₃S: 386.1234; found: 386.1231.
- IR (KBr): 3340 cm⁻¹ (OH), 1680 cm⁻¹ (C=O amide).
Synthetic Challenges and Optimizations
Regioselectivity in Cyclization
Early routes using ethyl chloroacetoacetate instead of 1,2-dibromoethane resulted in regioisomeric contamination (≤15%). Switching to dibromoethane enhanced selectivity to >98%.
Amidation Side Reactions
Competitive ester aminolysis was suppressed by:
- Using DMAP to accelerate carbodiimide activation.
- Maintaining reaction temperatures below 30°C.
Q & A
Q. What synthetic methodologies are employed for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes starting with functionalized thiazole and pyrimidine precursors. Key steps include:
- Cyclocondensation : Reacting 4-phenylbutan-2-amine with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative under reflux in acetic acid or DMF .
- Oxidation/Functionalization : Introducing the 7-hydroxy and 3-methyl groups via controlled oxidation (e.g., H₂O₂) or alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/ethyl acetate) .
Optimization focuses on solvent polarity, temperature (80–120°C), and catalysts (e.g., NaOAc) to improve yields (reported 60–78% for analogous compounds) .
Q. Which analytical techniques are critical for structural validation?
- X-ray Crystallography : Resolves the fused thiazolo-pyrimidine core and substituent conformations. SHELX software refines bond lengths/angles (e.g., C–S bond: 1.74–1.78 Å; ring puckering amplitude: 0.224 Å) .
- NMR/IR Spectroscopy : Confirms substituents via ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and IR carbonyl stretches (1680–1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~422) .
Q. What in vitro assays evaluate its biological activity?
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15–30 µM in analogous thiazolo-pyrimidines) .
Advanced Research Questions
Q. How are computational methods like DFT used to predict reactivity or binding modes?
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina, identifying key hydrogen bonds (e.g., carboxamide-O···His90, bond length: 2.8 Å) .
Q. How are crystallographic data contradictions resolved (e.g., disordered moieties)?
Q. What strategies optimize regioselectivity in derivatization reactions?
Q. How are degradation pathways studied under physiological conditions?
Q. How do structural modifications impact bioactivity in SAR studies?
- Substituent Effects : Replacing the 4-phenylbutan-2-yl group with halogenated analogs increases logP (2.1 → 3.5) but reduces solubility, correlating with lower IC₅₀ in hydrophobic binding pockets .
- Ring Saturation : Hydrogenating the thiazole ring decreases planarity, reducing π-stacking interactions and activity (e.g., 10-fold drop in kinase inhibition) .
Methodological Challenges
Q. How are reaction mechanisms validated for key synthetic steps?
- Kinetic Isotope Effects : Compare rates using deuterated reagents to identify rate-determining steps (e.g., nucleophilic attack at C6-carboxamide) .
- Intermediate Trapping : Isolate thioamide intermediates via LC-MS during cyclization to confirm stepwise vs. concerted pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
